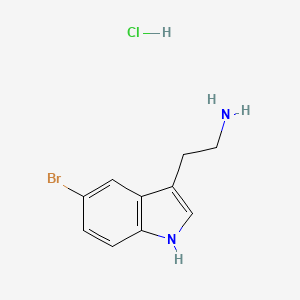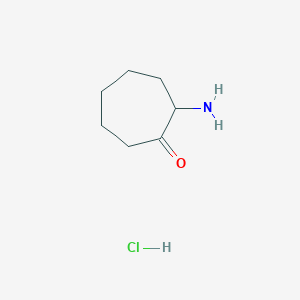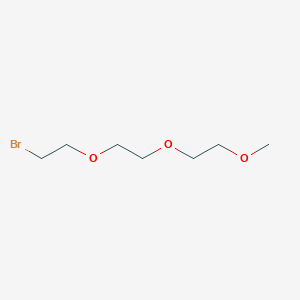
5-Bromotryptamine hydrochloride
Vue d'ensemble
Description
5-Bromotryptamine hydrochloride is a chemical compound with the molecular formula C10H11BrN2·HCl It is a derivative of indole, a heterocyclic aromatic organic compound
Mécanisme D'action
Target of Action
The primary target of 5-Bromotryptamine hydrochloride is Serotonin N-acetyltransferase . This enzyme plays a crucial role in the synthesis of melatonin, a hormone that regulates sleep and wakefulness .
Mode of Action
This compound is a monoamine oxidase inhibitor . It blocks the action of enzymes that break down monoamines, which are chemicals that transmit signals in the brain . This results in an increase in the levels of these chemicals, which can affect mood and behavior .
Biochemical Pathways
This compound affects the serotonin pathway . By coupling to Gα i, Gα q/11, or Gα s, the 5-HT receptors are able to exert their influence on several biochemical pathways that are much further downstream . Serotonin is synthesized via a two-step metabolic pathway: tryptophan is first hydroxylated to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), which is a rate-limiting step .
Pharmacokinetics
It’s important to note that these properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its role as a monoamine oxidase inhibitor, it can be inferred that it may lead to an increase in the levels of monoamines in the brain, potentially affecting mood and behavior .
Analyse Biochimique
Biochemical Properties
2-(5-Bromo-1H-indol-3-yl)ethanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 2-(5-Bromo-1H-indol-3-yl)ethanamine hydrochloride, have been shown to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic agents . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.
Cellular Effects
2-(5-Bromo-1H-indol-3-yl)ethanamine hydrochloride influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 2-(5-Bromo-1H-indol-3-yl)ethanamine hydrochloride, have shown potential in modulating cell signaling pathways, which can lead to changes in gene expression and metabolic activities . These effects are crucial for understanding the compound’s therapeutic potential and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of 2-(5-Bromo-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific biomolecules. The compound exerts its effects by binding to enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression . The binding interactions often involve hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor. This mechanism is essential for understanding how the compound exerts its biological effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Bromo-1H-indol-3-yl)ethanamine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 2-(5-Bromo-1H-indol-3-yl)ethanamine hydrochloride, can exhibit varying degrees of stability and degradation, which can impact their efficacy and safety in in vitro and in vivo studies . Understanding these temporal effects is crucial for optimizing the compound’s use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(5-Bromo-1H-indol-3-yl)ethanamine hydrochloride vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . Additionally, high doses of 2-(5-Bromo-1H-indol-3-yl)ethanamine hydrochloride may result in toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
2-(5-Bromo-1H-indol-3-yl)ethanamine hydrochloride is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics, which are critical for its therapeutic application.
Transport and Distribution
The transport and distribution of 2-(5-Bromo-1H-indol-3-yl)ethanamine hydrochloride within cells and tissues are influenced by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which can impact its biological activity and therapeutic potential. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s delivery and efficacy.
Subcellular Localization
The subcellular localization of 2-(5-Bromo-1H-indol-3-yl)ethanamine hydrochloride plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromotryptamine hydrochloride typically involves the bromination of indole followed by the introduction of an ethanamine group. One common method involves the reaction of 5-bromoindole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromotryptamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine atom or the indole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted indole compounds.
Applications De Recherche Scientifique
5-Bromotryptamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Methoxy-1H-indol-3-yl)ethanamine (5-Methoxytryptamine)
- Tryptamine
- 1H-Indole-3-ethanamine, N-methyl- (N-Methyltryptamine)
Uniqueness
5-Bromotryptamine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other indole derivatives and makes it a valuable compound for specific research and industrial applications.
Propriétés
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2.ClH/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10;/h1-2,5-6,13H,3-4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPXCOYSKSUJPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40531308 | |
| Record name | 2-(5-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40531308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81868-12-4 | |
| Record name | 2-(5-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40531308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















